

# IUPAC name for C7H5Br2NO2

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## Compound of Interest

Compound Name:	4-Bromo-2-(bromomethyl)-1-nitrobenzene
Cat. No.:	B3036539

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An In-depth Technical Guide to the Structural Elucidation and Systematic Nomenclature of C7H5Br2NO2

## Abstract

The molecular formula C7H5Br2NO2 represents a fascinating case study in chemical ambiguity, corresponding to a multitude of structural isomers with distinct chemical properties and functionalities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of identifying and naming these compounds. Moving beyond a simple definition, this document delves into the principles of constitutional isomerism, the application of systematic IUPAC nomenclature, and the analytical techniques essential for unambiguous structural elucidation. We will focus on the two most prominent and chemically significant classes of isomers for this formula: Dibromoaminobenzoic Acids and Dibromonitrobenzyl Bromides. By synthesizing principles of chemical nomenclature with practical analytical workflows, this guide serves as an authoritative resource for ensuring precision, accuracy, and reproducibility in research and development involving these versatile chemical entities.

## The Challenge of Isomerism: Beyond the Molecular Formula

A molecular formula, such as C7H5Br2NO2, provides only the elemental composition of a molecule and is insufficient for its unique identification. The specific arrangement of these atoms gives rise to constitutional isomers—compounds with the same formula but different

atomic connectivity.[\[1\]](#)[\[2\]](#) This structural variance results in profoundly different physical properties, chemical reactivity, and biological activity. For C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>2</sub>, the arrangement of a seven-carbon framework, five hydrogens, two bromines, one nitrogen, and two oxygens can result in several stable aromatic structures. The two most plausible and significant classes are:

- Dibromoaminobenzoic Acids: These isomers feature a benzoic acid backbone (a benzene ring attached to a carboxylic acid group) further substituted with two bromine atoms and an amino group.
- Dibromonitrobenzyl Bromides: This class is based on a toluene (methylbenzene) backbone, where the methyl group is brominated (forming a benzyl bromide), and the aromatic ring is substituted with another bromine atom and a nitro group.

The critical first step in working with this formula is to determine which constitutional isomer is present, as their respective chemistries are fundamentally different.

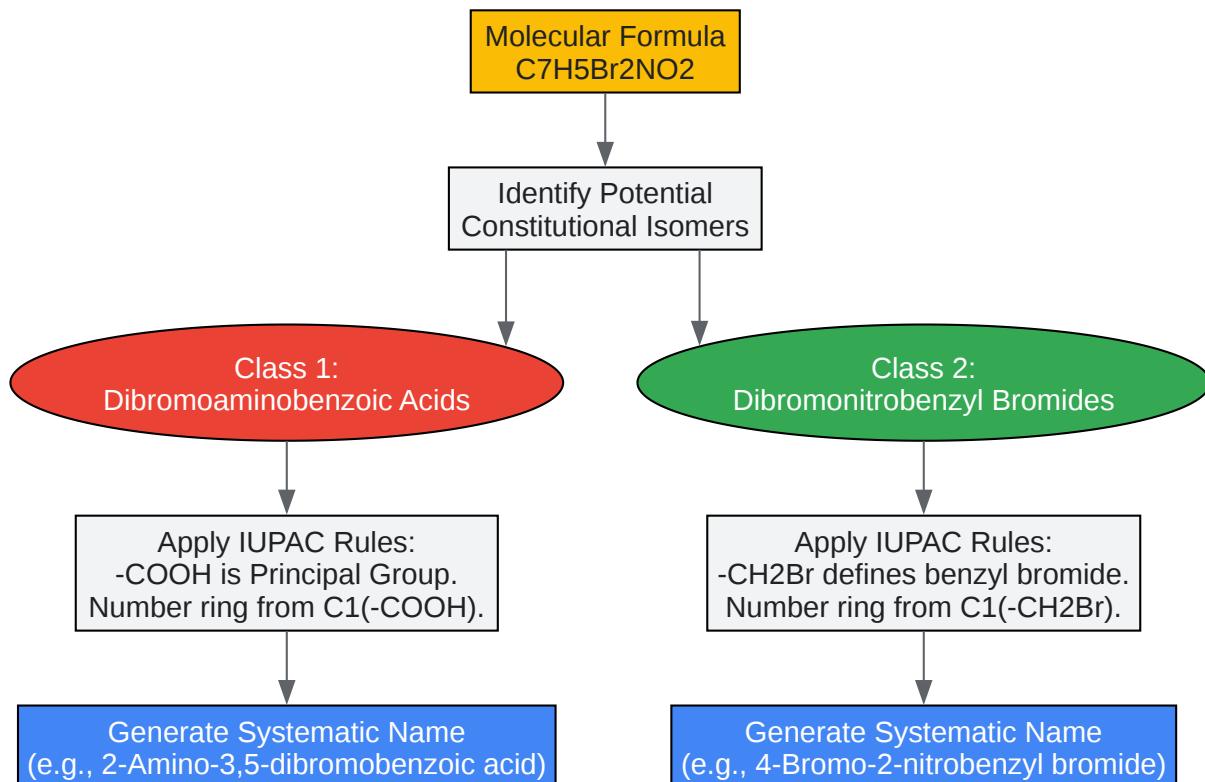
## Principles of Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds to ensure every distinct structure has a unique and unambiguous name.[\[3\]](#)[\[4\]](#)[\[5\]](#) For the aromatic isomers of C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>2</sub>, the naming process is governed by the principal functional group, which dictates the base name and the numbering of the aromatic ring.

**Priority of Principal Functional Groups:** When multiple functional groups are present, the one with the highest priority determines the suffix of the name. For the isomers in question, the order of precedence is:

- Carboxylic Acid (-COOH)
- Amine (-NH<sub>2</sub>)
- Nitro (-NO<sub>2</sub>)
- Halogen (-Br)

## Nomenclature Workflow Diagram



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Caption: Logical workflow for IUPAC name determination from a molecular formula.

## Isomer Class 1: Dibromoaminobenzoic Acids

In this class of isomers, the carboxylic acid (-COOH) group is the principal functional group and is assigned position '1' on the benzene ring. The remaining substituents (two -Br atoms and one -NH<sub>2</sub> group) are then given the lowest possible locants (positions).

Example Isomer: 2-Amino-3,5-dibromobenzoic acid

- CAS Number: 609-85-8[6]
- Structure:

- The parent name is benzoic acid.
- The carbon atom attached to the -COOH group is C1.
- To give the substituents the lowest numbers, we number towards the amino group.
- An amino group (-NH<sub>2</sub>) is at position 2.
- Bromine atoms (-Br) are at positions 3 and 5.
- IUPAC Name: 2-Amino-3,5-dibromobenzoic acid.

Other potential isomers in this class include 4-Amino-3,5-dibromobenzoic acid[6] and 3-Amino-2,4-dibromobenzoic acid, among others, each with a unique substitution pattern and corresponding IUPAC name.

## Isomer Class 2: Dibromonitrobenzyl Bromides

For this class, the molecule is named as a substituted toluene, where one hydrogen on the methyl group has been replaced by bromine. This -CH<sub>2</sub>Br group makes it a "benzyl bromide". The ring is numbered starting from the carbon bearing the -CH<sub>2</sub>Br group as position '1'.

Example Isomer: 4-Bromo-2-nitrobenzyl bromide

- CAS Number: 82420-34-6[6]
- Structure:
  - The parent name is benzyl bromide. This is a common name used by IUPAC for (bromomethyl)benzene.
  - The carbon atom attached to the -CH<sub>2</sub>Br group is C1.
  - A nitro group (-NO<sub>2</sub>) is at position 2.
  - A bromine atom (-Br) is at position 4.
- IUPAC Name: 4-Bromo-2-nitrobenzyl bromide. An alternative, more systematic name is 1-(bromomethyl)-4-bromo-2-nitrobenzene.

## Analytical Characterization and Differentiation

Unambiguous identification of the correct isomer requires a suite of analytical techniques. The choice of experiment is guided by the functional groups expected in each isomer class.

### Summary of Differentiating Analytical Data

Property	Dibromoaminobenz oic Acid Isomers	Dibromonitrobenzy l Bromide Isomers	Rationale for Differentiation
IR Spectroscopy	Broad O-H stretch (~2500-3300 cm <sup>-1</sup> ), C=O stretch (~1700 cm <sup>-1</sup> ), N-H stretches (~3300-3500 cm <sup>-1</sup> )	Strong asymmetric/symmetric NO <sub>2</sub> stretches (~1530 & 1350 cm <sup>-1</sup> ), Aliphatic C-H stretch (~2850-3000 cm <sup>-1</sup> ), C-Br stretch (~500-650 cm <sup>-1</sup> )	The presence of a carboxylic acid and amine vs. a nitro group and benzyl bromide provides a distinct and easily distinguishable IR fingerprint.
<sup>1</sup> H NMR Spectroscopy	Aromatic protons ( $\delta$ ~7-8 ppm), Broad singlet for -COOH ( $\delta$ >10 ppm, exchangeable), Broad singlet for -NH <sub>2</sub> ( $\delta$ ~4-6 ppm, exchangeable)	Aromatic protons ( $\delta$ ~7.5-8.5 ppm), Sharp singlet for -CH <sub>2</sub> Br ( $\delta$ ~4.5-5.0 ppm)	The benzylic -CH <sub>2</sub> Br protons give a characteristic singlet in a chemical shift region distinct from any signals in the aminobenzoic acid structure.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ). Fragmentation pattern shows loss of H <sub>2</sub> O and CO <sub>2</sub> from the carboxylic acid group.	Molecular ion peak (M <sup>+</sup> ). Characteristic fragmentation includes loss of Br from the benzyl group, leading to a stable tropylum-like cation.	The initial fragmentation pathways are highly dependent on the functional groups and provide clear structural evidence.

### Experimental Protocol: <sup>1</sup>H NMR for Isomer Differentiation

This protocol outlines the steps to distinguish between 2-amino-3,5-dibromobenzoic acid and 4-bromo-2-nitrobenzyl bromide.

- Sample Preparation:

- Accurately weigh ~5-10 mg of the C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>2</sub> sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, which is suitable for both acids and less volatile compounds).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:

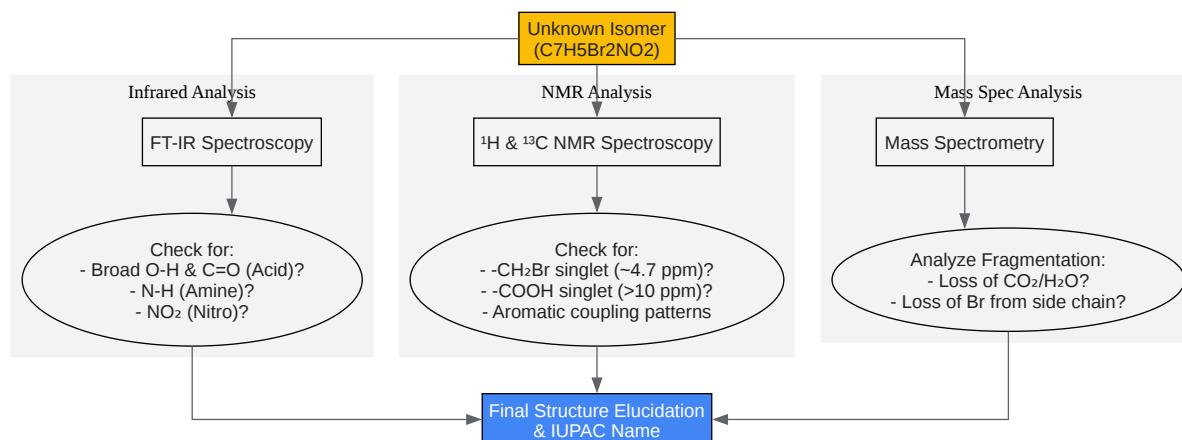
- Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
- Tune and shim the instrument to ensure optimal resolution and lineshape.
- Acquire a standard one-dimensional proton (<sup>1</sup>H) spectrum.

- Data Acquisition & Analysis:

- Set the spectral width to cover a range of 0-16 ppm.
- Integrate all peaks to determine the relative number of protons.
- Expected Result for 2-Amino-3,5-dibromobenzoic acid:
  - Two singlets (or narrow doublets, depending on coupling) in the aromatic region ( $\delta$  ~7-8 ppm), each integrating to 1H.
  - A very broad singlet at  $\delta$  > 10 ppm (COOH proton).
  - A broad singlet at  $\delta$  ~5-6 ppm (NH<sub>2</sub> protons, integrating to 2H).
- Expected Result for 4-Bromo-2-nitrobenzyl bromide:
  - Three distinct signals in the aromatic region ( $\delta$  ~7.5-8.5 ppm), likely showing coupling patterns (doublet, doublet of doublets).

- A sharp singlet at  $\delta$  ~4.7 ppm, integrating to 2H ( $\text{CH}_2\text{Br}$  protons).
- Absence of any highly deshielded (>10 ppm) or broad amine peaks.
- Confirmation (Optional):
  - Perform a  $\text{D}_2\text{O}$  exchange experiment. Add a drop of  $\text{D}_2\text{O}$  to the NMR tube and re-acquire the spectrum. The signals for -COOH and -NH<sub>2</sub> will disappear, confirming their identity. The -CH<sub>2</sub>Br signal will remain unchanged.

## Analytical Workflow Diagram



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Caption: Multi-technique workflow for the structural characterization of  $\text{C7H5Br2NO2}$ .

## Applications in Research and Drug Development

The different isomers of C7H5Br2NO2 serve as valuable building blocks in organic synthesis and medicinal chemistry.

- Dibromoaminobenzoic acids are precursors for the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules. The presence of three distinct functional groups (acid, amine, halogens) allows for selective and orthogonal chemical modifications.
- Dibromonitrobenzyl bromides are potent electrophiles used in alkylation reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, making it a useful synthon for introducing a substituted benzyl group onto a target molecule, a common strategy in the development of enzyme inhibitors and other therapeutics.<sup>[7]</sup> The nitro group can be readily reduced to an amine, providing a handle for further functionalization.<sup>[7]</sup>

## Conclusion

The chemical formula C7H5Br2NO2 does not define a single substance but rather a collection of constitutional isomers with divergent structures and properties. Unambiguous communication and reproducible science demand the use of precise IUPAC nomenclature, which can only be assigned after rigorous structural elucidation. By employing a systematic approach that combines an understanding of nomenclature rules with modern analytical techniques such as NMR, IR, and mass spectrometry, researchers can confidently identify, name, and utilize the specific isomer relevant to their work. This diligence is paramount in fields like drug development, where the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.

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